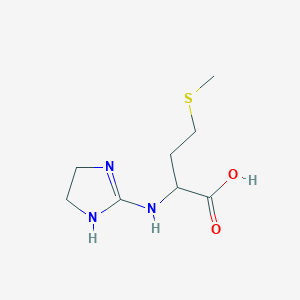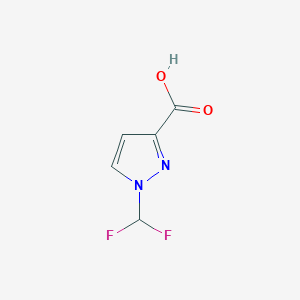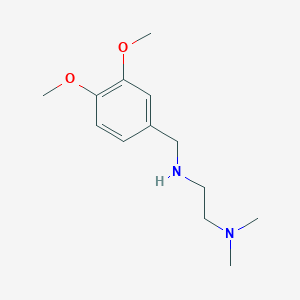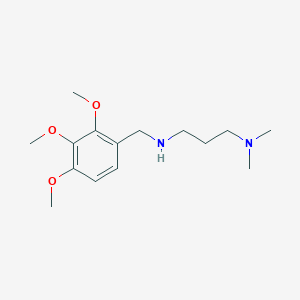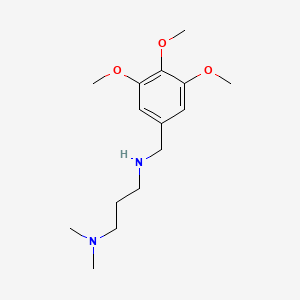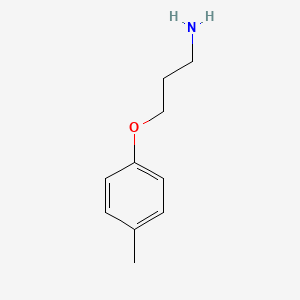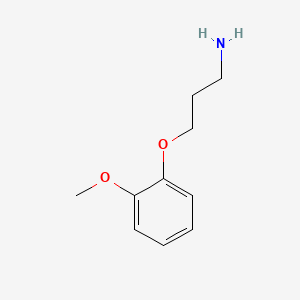![molecular formula C12H15N3O B1306437 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957313-19-8](/img/structure/B1306437.png)
2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of a methoxyphenyl group and an ethylamine group could potentially influence the compound’s properties and biological activities.
Synthesis Analysis
While specific synthesis methods for “2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine” are not available, general methods for synthesizing pyrazoles involve reactions of hydrazines with α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The 3-methoxyphenyl and ethylamine groups attached to the pyrazole ring could potentially influence the compound’s conformation and properties.
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within biological systems. By interacting with specific proteins or influencing protein pathways, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .
Pictet-Spengler Reaction
In synthetic chemistry, this compound serves as an activated phenethylamine in the Pictet-Spengler reaction . This reaction is crucial for constructing tetrahydroisoquinoline scaffolds, which are found in numerous natural products and pharmaceuticals. The compound’s role in facilitating this reaction highlights its importance in the synthesis of complex organic molecules .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-(3-methoxyphenyl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(15-12(13)6-7-14-15)10-4-3-5-11(8-10)16-2/h3-9H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUZOFAZBHXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)






